molecular formula C12H7NO3 B8798574 1-Nitrodibenzofuran CAS No. 87812-99-5

1-Nitrodibenzofuran

Cat. No. B8798574
M. Wt: 213.19 g/mol
InChI Key: AMKYSWHDHALJOT-UHFFFAOYSA-N
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Patent
US09156870B2

Procedure details

In a flame dried 3-neck flask, CuI (10.3 g, 54.3 mmol) and tBuOK (6.7 g, 60 mmol) were stirred in 120 mL dimethoxyethane for 1 h. To the stirred solution was added 280 mL pyridine and the solution turn purplish. In a separate flask 2-iodophenol (24.1 g, 109 mmol) and tBuOK (12.9 g, 115 mmol) were dissolved in 60 mL dimethoxyethane and transferred to the reaction flask. Solid 2,4-dinitrodibenzofuran (16 g, 95 mmol) was then immediately added to the reaction flask and stirred for 10 minutes. Reaction mixture was then refluxed for 2.5 h. After completion, reaction mixture was cooled and carefully quenched with 8M H2SO4. Dark color solution was filtered thru a Celite and the filtrate was partitioned between ethylacetate and water. Aqueous layer was extracted twice with ethylacetate. Combined organic layer was washed with sodium sulfite solution followed by Na2CO3 solution and dried over anhydrous Na2SO4. Organic solvent was removed under vacuum. Crude product was purified by flash chromatography over silica gel with 20% DCM/Hexanes. Target compound (13 g, 64% yield) was isolated as yellow solid upon evaporation of organic solvent under vacuum.
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two
Name
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
2,4-dinitrodibenzofuran
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
6.7 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
10.3 g
Type
catalyst
Reaction Step Four
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][K])([CH3:4])([CH3:3])C.N1C=CC=CC=1.I[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1O.[N+:21]([C:24]1C=C([N+]([O-])=O)C2OC3C=CC=CC=3[C:26]=2[CH:25]=1)([O-:23])=[O:22]>C(COC)OC.[Cu]I>[N+:21]([C:24]1[C:4]2[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=3[O:5][C:1]=2[CH:3]=[CH:26][CH:25]=1)([O-:23])=[O:22]

Inputs

Step One
Name
Quantity
280 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
24.1 g
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
60 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
2,4-dinitrodibenzofuran
Quantity
16 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(OC3=C2C=CC=C3)C(=C1)[N+](=O)[O-]
Step Four
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
120 mL
Type
solvent
Smiles
C(OC)COC
Name
CuI
Quantity
10.3 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flame dried 3-neck flask
CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After completion, reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
carefully quenched with 8M H2SO4
FILTRATION
Type
FILTRATION
Details
Dark color solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between ethylacetate and water
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted twice with ethylacetate
WASH
Type
WASH
Details
Combined organic layer was washed with sodium sulfite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Organic solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
Crude product was purified by flash chromatography over silica gel with 20% DCM/Hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2OC3=C(C21)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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